molecular formula C17H15ClFN5OS B12128566 2-[4-amino-5-(2-fluorophenyl)(1,2,4-triazol-3-ylthio)]-N-(3-chloro-2-methylphe nyl)acetamide

2-[4-amino-5-(2-fluorophenyl)(1,2,4-triazol-3-ylthio)]-N-(3-chloro-2-methylphe nyl)acetamide

Cat. No.: B12128566
M. Wt: 391.9 g/mol
InChI Key: JBPJCBFIMUIYDM-UHFFFAOYSA-N
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Description

2-[4-Amino-5-(2-fluorophenyl)(1,2,4-triazol-3-ylthio)]-N-(3-chloro-2-methylphenyl)acetamide is a triazole-thioacetamide derivative characterized by a 1,2,4-triazole core substituted with a 2-fluorophenyl group at position 5 and an acetamide side chain linked via a sulfur atom. The acetamide moiety is further substituted with a 3-chloro-2-methylphenyl group, contributing to its unique physicochemical and pharmacological profile. Its structural complexity arises from the combination of electron-withdrawing (fluorine, chlorine) and electron-donating (amino) groups, which influence its reactivity and interactions with biological targets.

Properties

Molecular Formula

C17H15ClFN5OS

Molecular Weight

391.9 g/mol

IUPAC Name

2-[[4-amino-5-(2-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3-chloro-2-methylphenyl)acetamide

InChI

InChI=1S/C17H15ClFN5OS/c1-10-12(18)6-4-8-14(10)21-15(25)9-26-17-23-22-16(24(17)20)11-5-2-3-7-13(11)19/h2-8H,9,20H2,1H3,(H,21,25)

InChI Key

JBPJCBFIMUIYDM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)CSC2=NN=C(N2N)C3=CC=CC=C3F

Origin of Product

United States

Preparation Methods

Conventional Cyclization of Thiosemicarbazides

Starting Materials :

  • 2-Fluorobenzohydrazide

  • Potassium thiocyanate (KSCN)

Procedure :

  • Thiosemicarbazide Formation :

    • 2-Fluorobenzohydrazide (0.1 mol) is refluxed with KSCN (0.12 mol) in ethanol (200 mL) for 6 hours.

    • The intermediate 2-(2-fluorobenzoyl)hydrazinecarbothioamide precipitates upon cooling (Yield: 78–82%).

  • Cyclization to Triazole-Thiol :

    • The thiosemicarbazide is treated with 2 M NaOH (150 mL) and refluxed for 4 hours.

    • Acidification with HCl (pH 3–4) yields 4-amino-5-(2-fluorophenyl)-4H-1,2,4-triazole-3-thiol as a pale-yellow solid (Yield: 70–75%).

Characterization :

  • IR (KBr) : 2550 cm⁻¹ (S–H stretch), 1620 cm⁻¹ (C=N).

  • ¹H NMR (DMSO-d₆) : δ 13.2 (s, 1H, SH), 7.4–7.9 (m, 4H, Ar–H).

Microwave-Assisted Synthesis

Advantages : Reduced reaction time (≤30 minutes) and improved yields (85–90%).
Conditions :

  • Microwave irradiation (300 W, 120°C) in a sealed vessel.

  • Solvent: Ethanol/water (1:1).

Preparation of N-(3-Chloro-2-Methylphenyl)Acetamide

This acetamide derivative is synthesized via acylation of 3-chloro-2-methylaniline:

Procedure :

  • Acylation Reaction :

    • 3-Chloro-2-methylaniline (0.1 mol) is stirred with chloroacetyl chloride (0.12 mol) in dichloromethane (100 mL) at 0–5°C.

    • Triethylamine (0.15 mol) is added dropwise to neutralize HCl.

    • After 2 hours, the mixture is washed with water, dried (Na₂SO₄), and concentrated to yield 2-chloro-N-(3-chloro-2-methylphenyl)acetamide (Yield: 88–92%).

Characterization :

  • MP : 98–100°C.

  • ¹H NMR (CDCl₃) : δ 2.3 (s, 3H, CH₃), 4.2 (s, 2H, ClCH₂), 7.1–7.4 (m, 3H, Ar–H).

Coupling of Triazole-Thiol with Acetamide

The final step involves nucleophilic substitution to attach the triazole-thiol to the acetamide:

Procedure :

  • Deprotonation of Thiol :

    • Triazole-thiol (0.05 mol) is dissolved in DMF (50 mL) with K₂CO₃ (0.06 mol) and stirred for 30 minutes at 25°C.

  • Alkylation Reaction :

    • 2-Chloro-N-(3-chloro-2-methylphenyl)acetamide (0.055 mol) is added, and the mixture is heated to 80°C for 6 hours.

    • The product is precipitated in ice-water, filtered, and recrystallized from ethanol (Yield: 65–70%).

Optimization Data :

ParameterConventional MethodMicrowave Method
Reaction Time (h)61.5
Yield (%)65–7075–80
SolventDMFDMF

Characterization :

  • IR (KBr) : 1680 cm⁻¹ (C=O), 1240 cm⁻¹ (C–S).

  • ¹³C NMR (DMSO-d₆) : δ 169.8 (C=O), 160.1 (C-F), 45.2 (CH₂S).

Industrial-Scale Production Considerations

Continuous Flow Synthesis

  • Reactor Type : Microfluidic tubular reactor.

  • Conditions :

    • Residence time: 10 minutes.

    • Temperature: 100°C.

    • Yield: 82% with 99% purity.

Green Chemistry Approaches

  • Solvent Replacement : Ethanol replaced by cyclopentyl methyl ether (CPME) to reduce toxicity.

  • Catalyst : Recyclable Amberlyst-15 resin improves atom economy.

Analytical Validation and Quality Control

HPLC Method :

  • Column : C18 (250 × 4.6 mm, 5 µm).

  • Mobile Phase : Acetonitrile/water (70:30).

  • Retention Time : 6.8 minutes.

Elemental Analysis :

  • Calculated for C₁₇H₁₄ClFN₄OS: C 51.72%, H 3.57%, N 14.19%.

  • Found: C 51.68%, H 3.62%, N 14.15%.

Challenges and Troubleshooting

Byproduct Formation During Alkylation

  • Issue : Competing oxidation of thiol to disulfide.

  • Solution : Use nitrogen atmosphere and antioxidant additives (e.g., BHT).

Low Coupling Efficiency

  • Issue : Steric hindrance from 2-fluorophenyl and 3-chloro-2-methyl groups.

  • Solution : Increase reaction temperature to 100°C and extend time to 8 hours.

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Cost (USD/g)
Conventional65–7095–97120–150
Microwave-Assisted75–8098–9990–110
Continuous Flow829970–85

Chemical Reactions Analysis

Types of Reactions

2-[4-amino-5-(2-fluorophenyl)(1,2,4-triazol-3-ylthio)]-N-(3-chloro-2-methylphenyl)acetamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation might yield oxides, while substitution reactions could introduce new functional groups into the molecule .

Scientific Research Applications

Overview

The compound 2-[4-amino-5-(2-fluorophenyl)(1,2,4-triazol-3-ylthio)]-N-(3-chloro-2-methylphenyl)acetamide is a complex organic molecule notable for its diverse applications in medicinal chemistry and pharmaceuticals. Its structural features include a triazole ring, which is associated with various biological activities, making it a candidate for drug development and research.

Medicinal Chemistry

  • Antifungal Activity : The compound has been studied for its ability to inhibit ergosterol synthesis in fungi, which is crucial for maintaining fungal cell membrane integrity. This mechanism positions it as a potential antifungal agent.
  • Antibacterial Properties : Research indicates that the compound can disrupt bacterial enzyme functions, making it a candidate for developing new antibacterial drugs.
  • Anticancer Effects : Preliminary studies suggest that this compound may induce apoptosis in cancer cells through interaction with specific signaling pathways, highlighting its potential in cancer therapy.

The biological activity of 2-[4-amino-5-(2-fluorophenyl)(1,2,4-triazol-3-ylthio)]-N-(3-chloro-2-methylphenyl)acetamide is attributed to its ability to interact with various molecular targets, including enzymes and receptors. The triazole moiety plays a crucial role in enhancing binding affinity and specificity.

Chemical Reactions

The compound can undergo several chemical reactions, including:

  • Oxidation : Can be oxidized to form corresponding oxides.
  • Reduction : Functional groups can be modified through reduction reactions.
  • Substitution : Nucleophilic or electrophilic substitutions can introduce new functional groups.

Case Studies and Research Findings

Several studies have documented the efficacy of this compound:

  • Study on Antifungal Activity : Research published in Journal of Medicinal Chemistry demonstrated that derivatives of triazole compounds exhibit significant antifungal properties against various fungal strains, suggesting that similar derivatives like the one discussed could show comparable efficacy .
  • Anticancer Studies : A recent study highlighted the anticancer potential of triazole derivatives, reporting significant growth inhibition against multiple cancer cell lines . This suggests that the compound may be effective in targeting cancer cells through specific pathways.
  • Biological Target Interaction : Investigations into the interaction of this compound with histone deacetylases (HDACs) revealed potential mechanisms by which it could alter gene expression and affect cellular processes related to cancer progression .

Mechanism of Action

The mechanism of action of 2-[4-amino-5-(2-fluorophenyl)(1,2,4-triazol-3-ylthio)]-N-(3-chloro-2-methylphenyl)acetamide involves its interaction with specific molecular targets. The triazole ring and other functional groups in the compound can bind to enzymes or receptors, modulating their activity. This can lead to various biological effects, depending on the specific targets and pathways involved .

Comparison with Similar Compounds

Structural Comparisons

The compound shares a common 1,2,4-triazole-thioacetamide scaffold with several analogs, differing primarily in substituent patterns (Table 1).

Compound Triazole Substituents Acetamide Substituents Key Structural Features
Target Compound 4-Amino, 5-(2-fluorophenyl) N-(3-chloro-2-methylphenyl) Fluorine (electron-withdrawing), chloro-methylphenyl (bulky aromatic)
2-[[4-amino-5-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(5-chloro-2-methylphenyl)acetamide 4-Amino, 5-(3-methylphenyl) N-(5-chloro-2-methylphenyl) Methylphenyl (electron-donating), similar chloro-methylphenyl
N-(3-Chloro-4-fluorophenyl)-2-{[4-ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide 4-Ethyl, 5-(2-pyridinyl) N-(3-chloro-4-fluorophenyl) Pyridinyl (polarizable), ethyl group (hydrophobic)
2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide 4-Amino, 5-(4-chlorophenyl) N-(2-trifluoromethylphenyl) Chlorophenyl (electron-withdrawing), trifluoromethyl (strongly hydrophobic)

Key Observations :

  • Electron-withdrawing groups (e.g., fluorine, chlorine) enhance stability and binding affinity to hydrophobic pockets in enzymes or receptors .
  • Bulkier substituents (e.g., trifluoromethyl, pyridinyl) may reduce solubility but improve target specificity .
  • The amino group at position 4 of the triazole ring is conserved across analogs, suggesting its critical role in hydrogen bonding interactions .

Anti-Exudative Activity :

  • The target compound’s 2-fluorophenyl group demonstrates enhanced anti-exudative activity compared to furan-2-yl analogs (e.g., 2-((4-amino-5-(furan-2-yl)-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide), which showed moderate activity at 10 mg/kg .
  • Substitution with chlorophenyl (as in ) or pyridinyl groups (as in ) correlates with reduced inflammation in murine models, but fluorophenyl derivatives exhibit superior potency due to improved membrane permeability .

Antimicrobial Activity :

  • Compounds with chlorinated aromatic rings (e.g., 2-(2,6-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide ) show broad-spectrum antimicrobial activity, while the target compound’s fluorine substituent may narrow its spectrum but reduce cytotoxicity .

Example :

  • The target compound’s synthesis likely parallels that of 2-((4-amino-5-(furan-2-yl)-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide, with 2-fluorophenylacetic acid replacing furan-2-yl precursors .
Physicochemical Properties
Property Target Compound N-(3-Chloro-4-fluorophenyl) Analog Trifluoromethylphenyl Analog
Molecular Weight ~423.8 g/mol ~428.3 g/mol ~427.8 g/mol
LogP (Predicted) 3.1 3.5 3.8
Hydrogen Bond Donors 2 1 2
Hydrogen Bond Acceptors 6 7 7

Key Notes:

  • The target compound’s chloro-methylphenyl group balances hydrophobicity and steric bulk, optimizing bioavailability .
Structure-Activity Relationship (SAR) Insights
  • Fluorine at position 2 : Enhances metabolic stability by resisting oxidative degradation compared to chlorophenyl analogs .
  • Amino group at position 4: Critical for forming hydrogen bonds with catalytic residues in cyclooxygenase (COX) enzymes, a target in anti-inflammatory therapy .

Biological Activity

The compound 2-[4-amino-5-(2-fluorophenyl)(1,2,4-triazol-3-ylthio)]-N-(3-chloro-2-methylphenyl)acetamide is a novel triazole derivative that has garnered attention for its diverse biological activities. This article explores its mechanisms of action, efficacy against various diseases, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The compound's structure features a triazole ring, which is known for its role in various biological activities, particularly in antifungal and anticancer applications. The presence of fluorine and chlorine substituents enhances the compound's lipophilicity and biological activity.

Chemical Characteristics

PropertyDetails
IUPAC Name 2-[4-amino-5-(2-fluorophenyl)(1,2,4-triazol-3-ylthio)]-N-(3-chloro-2-methylphenyl)acetamide
Molecular Formula C16H15ClFN5OS
Molecular Weight 332.79 g/mol
CAS Number 578701-01-6

The mechanism by which this compound exerts its biological effects primarily involves the inhibition of fungal ergosterol synthesis, a critical component of fungal cell membranes. This action is similar to other triazole antifungals like fluconazole. Additionally, it has been shown to disrupt bacterial enzyme functions, leading to antibacterial effects. In cancer cells, the compound may induce apoptosis through modulation of specific signaling pathways.

Antifungal Activity

Research indicates that triazole derivatives effectively inhibit fungal growth by targeting the ergosterol biosynthesis pathway. The compound's unique structure allows it to bind effectively to enzymes involved in this pathway.

Antibacterial Activity

The compound exhibits significant antibacterial properties against various strains of bacteria by interfering with their metabolic processes. Studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria.

Anticancer Activity

Preliminary studies suggest that this triazole derivative can inhibit the proliferation of cancer cells. For instance, it has shown cytotoxic effects against human breast cancer cell lines (e.g., MCF-7) with IC50 values indicating substantial potency.

Research Findings and Case Studies

Several studies have investigated the biological activities of this compound and related triazole derivatives:

  • Antifungal Efficacy : In vitro studies showed that the compound inhibited the growth of Candida albicans with an IC50 value comparable to established antifungal agents .
  • Antibacterial Properties : A study reported that the compound displayed significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) indicating effectiveness at low concentrations .
  • Anticancer Potential : In cellular assays, the compound exhibited cytotoxicity against various cancer cell lines. For example, it demonstrated an IC50 value of 20 µM against MCF-7 cells after 48 hours of treatment .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, a comparison with other triazole derivatives was conducted:

Compound NameAntifungal Activity (IC50)Antibacterial Activity (MIC)Anticancer Activity (MCF-7 IC50)
2-[4-amino-5-(2-fluorophenyl)(1,2,4-triazol-3-ylthio)]-N-(3-chloro-2-methylphenyl)acetamide0.5 µg/mL8 µg/mL20 µM
Fluconazole0.1 µg/mLNot applicableNot applicable
Voriconazole0.03 µg/mLNot applicableNot applicable

Q & A

Q. What are the common synthetic routes for this compound, and what reaction conditions are critical?

The synthesis typically involves multi-step organic reactions. Key steps include:

  • Cyclization : Formation of the 1,2,4-triazole ring using acetic anhydride and sodium hydride under reflux .
  • Sulfanyl-Acetamide Coupling : Thiolation via nucleophilic substitution, requiring inert atmosphere (N₂/Ar) and anhydrous solvents (e.g., DMF) to prevent oxidation .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol to achieve >95% purity .

Critical Conditions :

ParameterOptimal RangeImpact on Yield/Purity
Temperature60–80°C (cyclization)Higher temps risk decomposition
SolventAnhydrous DMFPrevents side reactions
Reaction Time6–8 hours (thiolation)Short durations reduce yield

Q. Which spectroscopic techniques validate the compound’s structure and purity?

  • NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., fluorophenyl CH signals at δ 7.2–7.8 ppm, triazole NH₂ at δ 5.1–5.3 ppm) .
  • IR Spectroscopy : Detects functional groups (e.g., triazole C=N stretch at 1600–1650 cm⁻¹, amide C=O at ~1680 cm⁻¹) .
  • HPLC : Quantifies purity (>98% for biological assays) using C18 columns and acetonitrile/water gradients .

Methodological Tips :

  • Use deuterated DMSO for NMR to dissolve the hydrophobic core.
  • For IR, prepare KBr pellets to avoid solvent interference.

Advanced Research Questions

Q. How can yield optimization be achieved during multi-step synthesis?

  • Stepwise Monitoring : Use TLC (Rf = 0.4–0.6 in ethyl acetate/hexane) to track intermediate formation and adjust stoichiometry .
  • Catalyst Screening : Test Pd/C or CuI for coupling steps; in one study, CuI increased thiolation yield by 20% .
  • By-Product Mitigation : Add molecular sieves during cyclization to absorb water, reducing hydrolysis .

Common Pitfalls :

IssueSolution
Low thiolation yieldUse excess thiol (1.5 eq) and degas solvents
Impure intermediatesPerform flash chromatography post-TLC

Q. How do structural modifications influence biological activity, and how can data contradictions be resolved?

Substituent variations on the triazole or phenyl rings significantly alter bioactivity. For example:

  • 2-Fluorophenyl vs. 2-Chlorophenyl : Fluorine’s electronegativity enhances target binding (e.g., 2-fluorophenyl derivatives showed 2x higher antimicrobial activity than chloro analogs) .
  • Methyl vs. Allyl Groups : Allyl-substituted triazoles exhibited improved solubility but reduced anticancer IC₅₀ values (5 μM vs. 12 μM for methyl) .

Resolving Contradictions :

  • Meta-Analysis : Compare datasets using standardized assays (e.g., MIC for antimicrobial studies).
  • Crystallography : Resolve binding ambiguities via X-ray structures (e.g., triazole-S interactions with enzyme active sites) .

Q. What experimental designs are recommended for assessing mechanism of action?

  • Target Identification : Use SPR (Surface Plasmon Resonance) to screen kinase or protease libraries; one study identified CDK2 inhibition (Kd = 0.8 nM) .
  • Cellular Assays : Combine Western blot (e.g., p53 upregulation) with flow cytometry (apoptosis via Annexin V) to confirm anticancer pathways .
  • Mutagenesis Studies : Engineer resistant bacterial strains to pinpoint triazole-targeted enzymes (e.g., DHFR mutations reduced efficacy by 70%) .

Data Interpretation Framework :

ObservationFollow-Up Experiment
High in vitro activity, low in vivoTest pharmacokinetics (CYP450 metabolism)
Activity varies by cell lineProfile receptor expression (e.g., EGFR)

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